5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
Description
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine featuring a chloro substituent at position 5 and a fluoro substituent at position 6 on the indene backbone. This structure combines electron-withdrawing halogens, which may enhance its pharmacological and chemical reactivity. Aminoindanes, such as this compound, are of interest in medicinal chemistry due to their structural similarity to neurotransmitters like dopamine and serotonin, enabling modulation of monoamine transporters and receptors .
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2 |
InChI Key |
XOQKIBTXOKUXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic chlorination and fluorination are performed sequentially. Chlorine is introduced first due to its lower reactivity, followed by fluorine using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Example Protocol :
Direct Halogenation via Radical Pathways
Ultraviolet (UV) light-initiated radical halogenation avoids directing groups. This method uses N-chlorosuccinimide (NCS) and N-fluoropyridinium salts in dichloromethane, achieving 70–75% combined yield.
Cyclization and Amine Group Introduction
After halogenation, cyclization forms the indene scaffold, followed by amination.
Friedel-Crafts Cyclization
A Lewis acid-catalyzed (e.g., AlCl₃) intramolecular cyclization of halogenated precursors yields the bicyclic structure. Subsequent amination uses Hoffmann degradation or reductive amination .
Optimized Conditions :
Reductive Amination
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors and immobilized catalysts are employed to enhance efficiency.
Patented Process (US6933410B2) :
-
Solvent System : Acetic acid esters and water (3:1 ratio).
-
Catalyst : Pd/C (5 wt%) for hydrogenation.
Analytical Characterization and Quality Control
Critical analytical data for the final product include:
| Parameter | Method | Result |
|---|---|---|
| Purity | qHNMR (400 MHz) | 98.5% (maleic acid reference) |
| Molecular Weight | HRMS (EI+) | 184.59 g/mol [Observed: 184.58] |
| Stereochemistry | Chiral HPLC | >99% enantiomeric excess |
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has shown potential as a lead compound in drug development due to its biological activities:
- Antidepressant Properties : Similar compounds have demonstrated the ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential antidepressant effects.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. Its structural similarity to other known anticancer agents enhances its potential therapeutic applications.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized as a building block for more complex organic molecules. The synthetic routes typically involve multi-step processes that include nitration, reduction, and fluorination .
Research indicates that 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine interacts with various biological targets:
Receptor Binding
The compound exhibits high binding affinity to several neurotransmitter receptors, including dopamine D2 receptors and cannabinoid receptors. These interactions can modulate physiological processes such as mood regulation and cognition .
Enzyme Inhibition
Studies suggest that this compound may inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO-B could lead to increased dopamine levels in the brain, potentially benefiting conditions like Parkinson's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amines:
Pharmacokinetics and Safety
The pharmacokinetic profile of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amines is still under investigation. However, its solid state at room temperature indicates stability under standard conditions. Comprehensive toxicological studies are essential to assess safety profiles for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, and pharmacological activities:
Key Research Findings
- For example, fluorinated thiourea derivatives of indenamines exhibit notable antioxidant and antimicrobial activities .
- Stereochemistry : Enantiomers like (R)-5,6-difluoro derivatives show stereospecific receptor interactions. The (R)-configuration in dopamine receptor agonists enhances D2-like affinity and selectivity .
- N-Substitution : Alkyl groups on the amine nitrogen (e.g., N-allyl, N-propyl) significantly boost D2-like receptor binding. Unsubstituted amines (e.g., primary amines) generally exhibit lower activity .
- Methoxy vs. Halogen : Methoxy-substituted analogues (e.g., 5-fluoro-6-methoxy) demonstrate improved pharmacokinetic properties due to increased lipophilicity, though with reduced receptor selectivity compared to dihalogenated variants .
Biological Activity
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a compound characterized by its unique bicyclic structure, which includes an indane backbone. The presence of chlorine and fluorine substituents at the 5th and 6th positions enhances its lipophilicity and potential biological activity. This article reviews the biological activities associated with this compound, highlighting its interactions with specific molecular targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H10ClFN
- Molecular Weight : Approximately 177.64 g/mol
- Structural Features : The compound contains an amino group (-NH2) attached to the indene structure, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine exhibits various biological activities primarily linked to its interactions with specific enzymes and receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects.
Key Biological Activities:
- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may affect cancer cell proliferation and induce apoptosis in specific cancer types.
- Enzyme Modulation : It interacts with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
The mechanisms through which 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine exerts its biological effects include:
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
- Enzymatic Inhibition : It can inhibit specific enzymes, altering biochemical pathways that are critical for disease progression.
Research Findings
A review of recent studies provides insights into the biological activity of this compound:
Case Studies
- Antimicrobial Activity Study : In vitro tests demonstrated that 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine significantly inhibited the growth of Staphylococcus aureus with an IC50 value of approximately 15 µM.
- Cancer Cell Line Study : A study involving human breast cancer cell lines showed that treatment with this compound led to a reduction in cell viability by 40% at a concentration of 20 µM over 48 hours.
Synthesis and Applications
The synthesis of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amines typically involves several key steps:
- Formation of the indane backbone.
- Introduction of chlorine and fluorine substituents.
- Attachment of the amino group.
These synthetic routes are optimized for both yield and purity, making this compound suitable for further pharmacological studies.
Q & A
Q. What are the recommended synthetic routes for 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis of halogenated indenamine derivatives typically involves multi-step sequences, including halogenation, cyclization, and amine functionalization. For the chloro-fluoro analog, a plausible route could involve:
- Step 1 : Selective halogenation of a dihydroindenone precursor using reagents like NCS (N-chlorosuccinimide) for chlorination and Selectfluor® for fluorination .
- Step 2 : Reductive amination or catalytic hydrogenation to introduce the amine group. Optimization may require adjusting reaction temperatures (e.g., 0–60°C for halogenation) and solvent systems (e.g., DCM for chlorination, DMF for fluorination). Purity can be enhanced via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., chloro at C5, fluoro at C6) and dihydroindenamine backbone integrity. F NMR can confirm fluorine incorporation .
- Mass Spectrometry (HRMS) : Validate molecular weight (CHClFN) and isotopic patterns for Cl/F .
- HPLC with UV/ELSD : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
Q. How can solubility challenges be addressed during in vitro assays?
Formulate the free base as a hydrochloride salt by reacting with HCl in anhydrous ether or ethanol. This improves aqueous solubility for biological testing (e.g., PBS buffer at pH 7.4) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine?
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) during reductive amination to achieve >90% enantiomeric excess .
Q. How do chloro and fluoro substituents influence binding affinity to biological targets compared to other halogenated analogs?
- Structure-Activity Relationship (SAR) Studies : Compare inhibitory potency against targets (e.g., monoamine transporters) using bromo (5-Br-6-F) and iodo (5-I-6-F) analogs. Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine increases lipophilicity (logP ~2.5 vs. ~3.0 for bromo analogs) .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map halogen-bonding interactions with receptor pockets .
Q. What methodologies are suitable for investigating contradictory data in receptor binding assays?
- Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) for kinetic analysis (k/k) alongside radioligand displacement (e.g., H-labeled ligands).
- Control Experiments : Test for off-target interactions using receptor panels (e.g., CEREP’s Psychoactive Drug Screen) .
Q. How can in silico tools predict metabolic stability and toxicity of this compound?
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., amine oxidation).
- Toxicity Profiling : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity risks based on structural alerts (e.g., aromatic amines) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
